molecular formula C23H23N3O5S2 B2650126 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide CAS No. 898466-64-3

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide

Cat. No. B2650126
CAS RN: 898466-64-3
M. Wt: 485.57
InChI Key: SSFFPBRCBRUDKU-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Biological Activities

  • Synthesis of Novel Heterocyclic Compounds :

    • The development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, showcasing anti-inflammatory and analgesic activities. These compounds exhibit significant inhibition of cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), highlighting their potential in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Photochemical Properties for Therapeutic Applications :

    • Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups indicates remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy. This underscores the role of such compounds in developing targeted therapies with high singlet oxygen quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
  • Antimalarial and Antiviral Potential :

    • Theoretical investigations of antimalarial sulfonamides against COVID-19 highlight the reactivity of N-(phenylsulfonyl)acetamide derivatives. These studies showcase the synthesis of compounds with potential antimalarial and antiviral activities, suggesting their utility in addressing global health challenges (Fahim & Ismael, 2021).
  • Antibacterial Agents :

    • The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been explored for their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings contribute to the search for new antibacterial agents capable of addressing antibiotic resistance (Palkar et al., 2017).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-23(2)12-18-20(19(27)13-23)32-22(24-18)25-21(28)14-5-4-6-15(11-14)26-33(29,30)17-9-7-16(31-3)8-10-17/h4-11,26H,12-13H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFFPBRCBRUDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide

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